molecular formula C7H14O3 B1607274 3-Butoxypropanoic acid CAS No. 7420-06-6

3-Butoxypropanoic acid

Cat. No.: B1607274
CAS No.: 7420-06-6
M. Wt: 146.18 g/mol
InChI Key: OWVMFLLVLFONOO-UHFFFAOYSA-N
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Description

3-Butoxypropanoic acid (CAS: 7420-06-6) is a branched aliphatic carboxylic acid characterized by a propanoic acid backbone substituted with a butoxy group (-O-C₄H₉) at the β-carbon. Its structure (CH₂CH₂COOH-O-C₄H₉) confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid group and lipophilicity from the butoxy chain. This compound is primarily utilized in organic synthesis as an intermediate for esters, amides, or polymers, though specific industrial applications are less documented in the provided evidence .

Properties

IUPAC Name

3-butoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVMFLLVLFONOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30995672
Record name 3-Butoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7420-06-6
Record name Propionic acid, 3-butoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30995672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxypropanoic acid can be synthesized through the esterification of propanoic acid with butanol, followed by hydrolysis. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: Formation of butoxyacetone or butoxyacetaldehyde.

    Reduction: Formation of butoxypropanol.

    Substitution: Formation of various substituted propanoic acids depending on the nucleophile used.

Scientific Research Applications

3-Butoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-butoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Alkoxy-Substituted Propanoic Acid Derivatives
  • 3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic Acid (CAS: 886362-91-0) This compound features an ethoxy ester (-O-CO-O-C₂H₅) and a butoxy ether (-O-C₄H₉) on the propanoic acid chain. The ester group enhances lipophilicity compared to 3-butoxypropanoic acid, making it more suitable for applications requiring lipid solubility, such as drug delivery systems. However, the presence of two ether linkages may reduce metabolic stability .
  • 3-(2-Thienyl)propanoic Acid (CAS: Not specified) Substituted with a thienyl (aromatic heterocycle) group, this derivative exhibits distinct electronic properties due to sulfur’s electron-withdrawing effects. Unlike this compound, it is more likely to participate in π-π interactions, making it valuable in materials science or as a ligand in catalysis .
2.2 Amino-Functionalized Propanoic Acids
  • This structure is reminiscent of non-proteinogenic amino acids, suggesting applications in peptide mimetics or enzyme inhibitors .
  • 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic Acid (CAS: Not specified) Here, the tert-butoxycarbonyl (Boc) group protects the amino functionality, enhancing stability during synthetic processes. Compared to this compound, this derivative is more suited for solid-phase peptide synthesis due to its orthogonal protecting groups .
2.3 Aromatic and Hydroxylated Derivatives
  • 3-(3-Hydroxyphenyl)propanoic Acid (CAS: 621-54-5) The hydroxyl group on the phenyl ring increases acidity (lower pKa) and water solubility relative to this compound. This compound may serve as a metabolite or intermediate in flavonoid biosynthesis .
  • 3-(4-Hydroxy-3-nitrophenyl)propanoic Acid (CAS: 38196-09-7) The nitro and hydroxyl groups create a strongly electron-deficient aromatic system, useful in dyes or photoactive compounds. Its reactivity contrasts with the inert aliphatic chain of this compound .

Key Comparative Data

Compound CAS Number Key Substituents Applications Reference
This compound 7420-06-6 Butoxy (-O-C₄H₉) Organic synthesis, intermediates
3-[4-(3-Ethoxy-3-oxopropoxy)butoxy]propanoic acid 886362-91-0 Ethoxy ester, butoxy ether Lipophilic carriers, ester prodrugs
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid 435345-30-5 Amino, phenyl, branched butoxy Peptide mimetics, enzyme inhibitors
3-(3-Hydroxyphenyl)propanoic acid 621-54-5 Hydroxyphenyl Biochemical intermediates, antioxidants
3-(2-Thienyl)propanoic acid Not specified Thienyl Catalysis, conductive polymers

Research Findings and Implications

  • Synthetic Accessibility: Compounds like this compound and its derivatives are often synthesized via coupling reactions (e.g., EDCI-mediated amidation in ) or esterification .
  • For instance, tert-butoxycarbonyl-protected derivatives are critical in peptide synthesis .

Biological Activity

3-Butoxypropanoic acid (3-BPA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of 3-BPA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a carboxylic acid with the molecular formula C₅H₁₀O₃. Its structure consists of a propanoic acid backbone with a butoxy group attached, which influences its solubility and reactivity. The presence of the butoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Mechanisms of Biological Activity

1. Antioxidant Properties
Research indicates that 3-BPA exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that 3-BPA can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

2. Anti-inflammatory Effects
3-BPA has been shown to modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property suggests potential applications in treating conditions characterized by chronic inflammation.

3. Neuroprotective Effects
The neuroprotective capabilities of 3-BPA have been highlighted in several studies. It has been found to protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity. This effect is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a central role in pathogenesis.

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study BNeuroprotectionShowed protective effects against neuronal cell death induced by toxins.
Study CAnti-inflammatory EffectsInhibited TNF-alpha and IL-6 production in macrophage cultures.
  • Study A : In a study assessing the antioxidant properties of various compounds, 3-BPA was found to significantly reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide.
  • Study B : Research involving neuronal cell lines indicated that treatment with 3-BPA reduced apoptosis rates by up to 40% when exposed to neurotoxic agents, highlighting its potential as a neuroprotective agent.
  • Study C : In an experimental model of inflammation, 3-BPA administration led to a marked decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Safety and Toxicological Profile

While the biological activities of 3-BPA are promising, it is essential to consider its safety profile. Toxicological assessments indicate that at certain concentrations, 3-BPA may exhibit cytotoxicity towards non-target cells. Therefore, further studies are necessary to establish safe dosage levels for therapeutic applications.

Future Directions

The potential therapeutic applications of 3-BPA warrant further investigation, particularly through clinical trials aimed at evaluating its efficacy and safety in humans. Future research could explore:

  • The development of 3-BPA derivatives with enhanced biological activity.
  • Combination therapies utilizing 3-BPA alongside other agents for synergistic effects.
  • Mechanistic studies to elucidate the pathways through which 3-BPA exerts its biological effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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